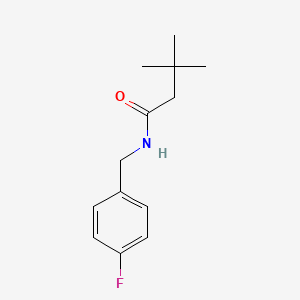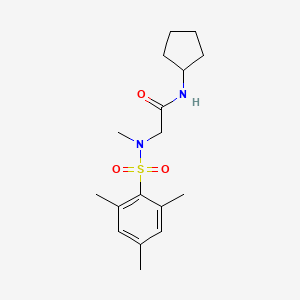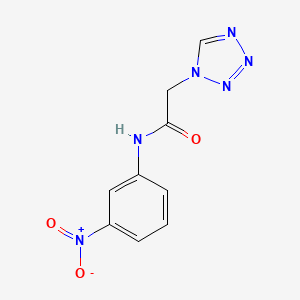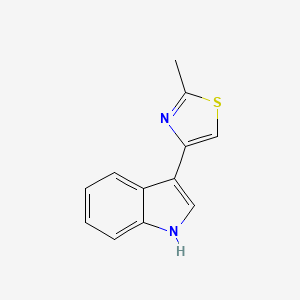![molecular formula C18H18FNOS B5862395 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as FBOPP and is a pyrrolidine-based carbonothioate, which is structurally similar to other pyrrolidine-based compounds. FBOPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of FBOPP is not fully understood, but studies have shown that it acts by inhibiting various enzymes and pathways. FBOPP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. FBOPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
FBOPP has been shown to have various biochemical and physiological effects. Studies have shown that FBOPP can induce apoptosis in cancer cells by activating the caspase pathway. FBOPP has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
FBOPP has several advantages and limitations for lab experiments. One of the advantages of FBOPP is its high potency against cancer cells. FBOPP has been shown to be effective against various cancer cell lines at low concentrations. Another advantage of FBOPP is its neuroprotective effects, which can be useful in studying neurological disorders.
One of the limitations of FBOPP is its potential toxicity. Studies have shown that FBOPP can be toxic to normal cells at high concentrations. Another limitation of FBOPP is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
FBOPP has several potential future directions in scientific research. One potential future direction is the development of novel derivatives of FBOPP with improved solubility and selectivity. Another future direction is the study of FBOPP in combination with other anticancer agents to improve its efficacy. The potential use of FBOPP in the treatment of neurological disorders, such as Alzheimer's disease, is also an area of future research. Overall, FBOPP has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
FBOPP can be synthesized using various methods, including the reaction of 4-fluorobenzyl alcohol with 4-((pyrrolidin-1-yl)carbonyl)phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the pure FBOPP compound.
Wissenschaftliche Forschungsanwendungen
FBOPP has been studied extensively in scientific research due to its potential applications in various fields. One of the potential applications of FBOPP is in the treatment of cancer. Studies have shown that FBOPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. FBOPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of FBOPP is in the treatment of neurological disorders. Studies have shown that FBOPP has neuroprotective effects and can protect neurons from oxidative stress-induced damage. FBOPP has also been shown to inhibit acetylcholinesterase activity, which is a potential target for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBWZPPJICSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B5862346.png)



![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)
